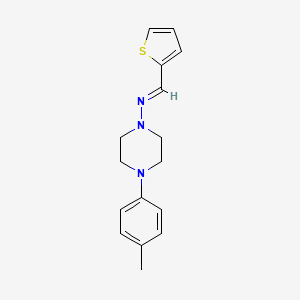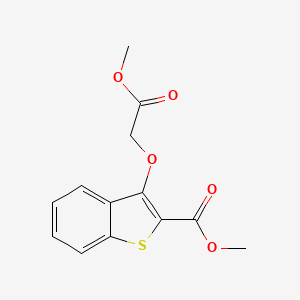
7-(2,4-Dinitrophenoxy)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dinitrophenoxy)-2H-chromen-2-one typically involves the reaction of 2,4-dinitrophenol with a suitable chromone derivative. One common method involves the use of 2,4-dinitrochlorobenzene and an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction yields the desired dinitrophenyl ether.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dinitrophenoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation might produce various oxidized forms of the compound.
Scientific Research Applications
7-(2,4-Dinitrophenoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dinitrophenoxy)benzaldehyde: This compound shares the dinitrophenoxy group but differs in its aldehyde functionality.
2-(2,4-Dinitrophenoxy)ethanol: Similar in structure but contains an ethanol group instead of the chromone core.
Uniqueness
7-(2,4-Dinitrophenoxy)-2H-chromen-2-one is unique due to its chromone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C15H8N2O7 |
|---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)chromen-2-one |
InChI |
InChI=1S/C15H8N2O7/c18-15-6-2-9-1-4-11(8-14(9)24-15)23-13-5-3-10(16(19)20)7-12(13)17(21)22/h1-8H |
InChI Key |
FKGRKMCAKYMDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11996747.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996752.png)
![4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11996753.png)
![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996766.png)


![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11996794.png)

![2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11996817.png)
